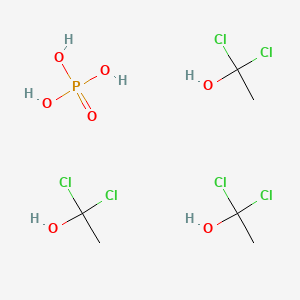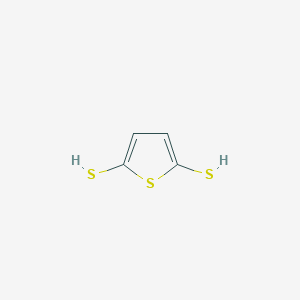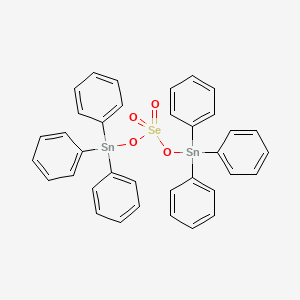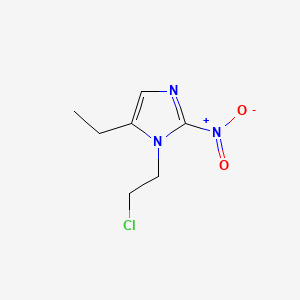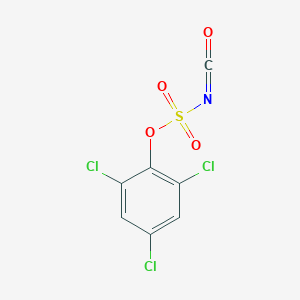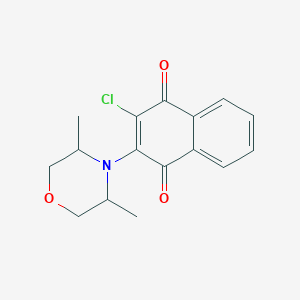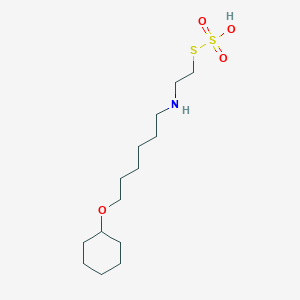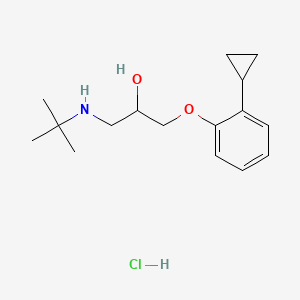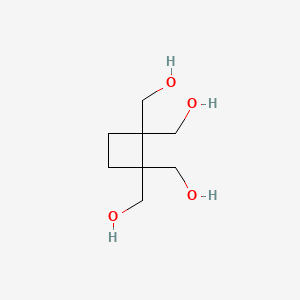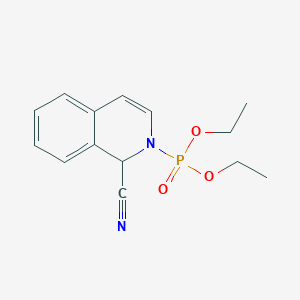
Diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate typically involves the reaction of isoquinoline derivatives with diethyl phosphite and a cyanating agent. The reaction conditions may include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine-substituted isoquinoline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate would depend on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
Similar compounds to diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate include other isoquinoline derivatives and phosphonates, such as:
- Diethyl (isoquinolin-2-yl)phosphonate
- Diethyl (1-aminoisoquinolin-2(1H)-yl)phosphonate
- Diethyl (1-hydroxyisoquinolin-2(1H)-yl)phosphonate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a cyano group and a phosphonate group
属性
CAS 编号 |
20872-75-7 |
|---|---|
分子式 |
C14H17N2O3P |
分子量 |
292.27 g/mol |
IUPAC 名称 |
2-diethoxyphosphoryl-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C14H17N2O3P/c1-3-18-20(17,19-4-2)16-10-9-12-7-5-6-8-13(12)14(16)11-15/h5-10,14H,3-4H2,1-2H3 |
InChI 键 |
CIFMUIDPXSKEQN-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(N1C=CC2=CC=CC=C2C1C#N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


